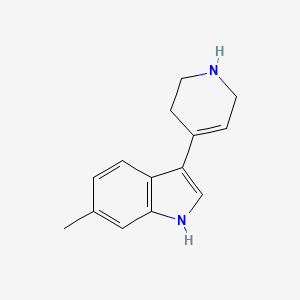

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

概要

説明

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 4-piperidone.

Formation of Tetrahydropyridine Moiety: The 4-piperidone is subjected to a reduction reaction to form 1,2,3,6-tetrahydropyridine. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reaction: The 6-methylindole is then coupled with the 1,2,3,6-tetrahydropyridine through a condensation reaction. This step often requires the use of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Oxidized derivatives of the indole and tetrahydropyridine moieties.

Reduction: Reduced forms of the compound with hydrogenated double bonds.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Therapeutic Applications

1.1 Antidepressant Potential

Research has indicated that derivatives of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may exhibit antidepressant properties. A study highlighted the modification of the indole system to enhance binding affinity for serotonin transporters (SERT) and dopamine receptors (D2) . The introduction of various substituents at the C5 position of the indole moiety was shown to impact lipophilicity and receptor binding affinity, suggesting a pathway for developing multi-target antidepressants .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been suggested that derivatives could serve as ligands for multiple receptors involved in neuroprotection and neurodegenerative disorders. This includes potential interactions with serotonin receptors (5-HT) and dopamine receptors . The ability to target multiple pathways may enhance the therapeutic profile of these compounds in treating conditions such as depression and anxiety.

Synthesis and Evaluation

A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance:

These studies underline the importance of structural modifications in enhancing therapeutic efficacy.

Pharmacological Profiles

The pharmacological profiles of various derivatives have been characterized through binding affinity assays and behavioral studies in animal models. These studies have demonstrated that certain modifications can lead to significant improvements in antidepressant-like effects compared to existing treatments .

作用機序

The mechanism of action of 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the tetrahydropyridine moiety may contribute to the compound’s ability to cross the blood-brain barrier, enhancing its potential as a central nervous system-active agent.

類似化合物との比較

Similar Compounds

6-methylindole: Lacks the tetrahydropyridine moiety, making it less versatile in terms of biological activity.

1,2,3,6-tetrahydropyridine:

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but without the methyl group at the 6-position, which may affect its binding affinity and activity.

Uniqueness

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the indole and tetrahydropyridine moieties, which confer a combination of properties that are beneficial for various applications. The methyl group at the 6-position further enhances its chemical reactivity and potential biological activity.

生物活性

6-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in pharmacological research due to its potential neuroprotective and antioxidant properties. This article explores its biological activity, focusing on its interactions with key biological pathways, particularly those involving monoamine oxidase (MAO) and oxidative stress.

- IUPAC Name : this compound

- CAS Number : 139774-14-4

- Molecular Formula : C14H16N2

- Molecular Weight : 228.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with the MAO enzyme system. MAO plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been associated with neuroprotective effects in various models of neurodegeneration.

MAO Inhibition

Research indicates that this compound acts as a competitive inhibitor of MAO-B, similar to other known inhibitors like selegiline and rasagiline. The inhibition of MAO-B can lead to increased levels of neurotransmitters in the brain, which may be beneficial in treating conditions such as Parkinson's disease.

Neuroprotective Effects

Several studies have demonstrated the neuroprotective properties of this compound. For instance:

- In vitro studies showed that it protects neuronal cells from oxidative stress induced by toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), both of which are known to induce neurodegeneration .

Antioxidant Activity

The compound exhibits significant antioxidant activity:

- It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is crucial for protecting neuronal cells from oxidative damage .

Case Studies

特性

IUPAC Name |

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXMIDTUTXWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439607 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139774-14-4 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。